molecular formula C15H12N2O4 B057165 2-(3,4-diaminophenyl)-7,8-dihydroxy-4H-chromen-4-one CAS No. 460744-16-5

2-(3,4-diaminophenyl)-7,8-dihydroxy-4H-chromen-4-one

Cat. No.: B057165
CAS No.: 460744-16-5
M. Wt: 284.27 g/mol
InChI Key: XRQUEUISMRSNHB-UHFFFAOYSA-N
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Description

Resorufin sodium salt is a highly fluorescent pink dye used primarily for detecting reactive oxygen species and reactive nitrogen species. It is a derivative of resorufin, a phenoxazine dye, and is known for its high fluorescence quantum yield and long excitation/emission wavelengths .

Preparation Methods

Synthetic Routes and Reaction Conditions

Resorufin sodium salt is synthesized through the acid-catalyzed condensation of resorcinol and 4-nitrosoresorcinol, followed by oxidation with manganese (IV) oxide. The crude reaction product is then treated with excess sodium carbonate to yield the sodium salt of resorufin .

Industrial Production Methods

The industrial production of resorufin sodium salt involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Resorufin sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Resorufin sodium salt has a wide range of applications in scientific research:

Mechanism of Action

Resorufin sodium salt exerts its effects through its fluorescent properties. When exposed to reactive oxygen species or reactive nitrogen species, it undergoes a redox reaction, resulting in a change in fluorescence intensity. This change can be detected using fluorometric techniques, making it a valuable tool for monitoring oxidative stress and other biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Resorufin sodium salt is unique due to its high fluorescence quantum yield and long excitation/emission wavelengths, making it highly sensitive and suitable for various analytical applications. Its ability to undergo reversible redox reactions also adds to its versatility in scientific research .

Properties

IUPAC Name

2-(3,4-diaminophenyl)-7,8-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c16-9-3-1-7(5-10(9)17)13-6-12(19)8-2-4-11(18)14(20)15(8)21-13/h1-6,18,20H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQUEUISMRSNHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-diaminophenyl)-7,8-dihydroxy-4H-chromen-4-one
Reactant of Route 2
2-(3,4-diaminophenyl)-7,8-dihydroxy-4H-chromen-4-one
Reactant of Route 3
2-(3,4-diaminophenyl)-7,8-dihydroxy-4H-chromen-4-one
Reactant of Route 4
2-(3,4-diaminophenyl)-7,8-dihydroxy-4H-chromen-4-one
Reactant of Route 5
2-(3,4-diaminophenyl)-7,8-dihydroxy-4H-chromen-4-one
Reactant of Route 6
2-(3,4-diaminophenyl)-7,8-dihydroxy-4H-chromen-4-one

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